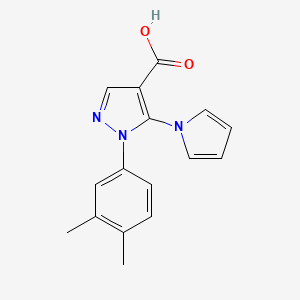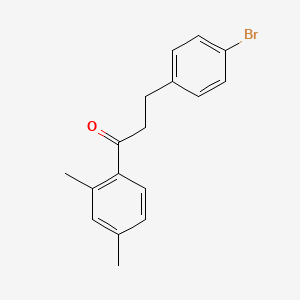
3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one is a useful research compound. Its molecular formula is C17H17BrO and its molecular weight is 317.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Chemistry Analysis
Research on bromo-based chalcone derivatives, closely related to the compound , has been conducted using spectroscopy and quantum chemistry methods. These studies focus on the molecular structure, vibrational frequencies, and electronic absorption spectra. For instance, bromo-based theyophen chalcone derivative (BTDAP) has been investigated for its stable conformation and molecular bonding properties (Ramesh et al., 2020).
Structural and Chemical Properties
The structural properties of α-bromoacetoarenones, closely related to the target compound, have been studied. These compounds form specific derivatives with other chemical agents, revealing interesting chemical behaviors and potential applications (Garcia et al., 1992).
X-ray Structures and Computational Studies
Studies have been conducted on similar cathinone derivatives using X-ray diffraction and computational methods. These include the analysis of molecular structures and optimization using density functional theory (DFT) (Nycz et al., 2011).
Optical and Semiconductor Device Applications
Research on chalcone derivatives with similar structures has been conducted to explore their optical and semiconductor device applications. This includes the study of linear optical, second and third-order nonlinear optical properties, and charge transport properties (Shkir et al., 2019).
Crystal Packing Analysis
Crystal packing analysis of compounds like 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one has been conducted, which sheds light on molecular interactions such as hydrogen bonds and halogen bonds in crystal structures (Kumar et al., 2018).
Synthesis and Structural Characterization
There has been significant research on the synthesis and structural characterization of compounds similar to the one , providing insight into their potential applications in various fields, such as the synthesis of disperse dyes based on enaminones (Elapasery et al., 2020).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVYABRLIAEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
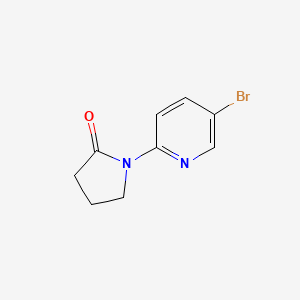
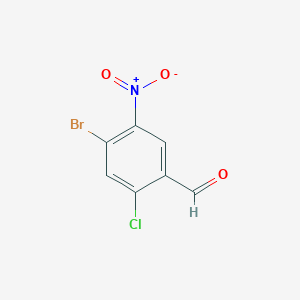
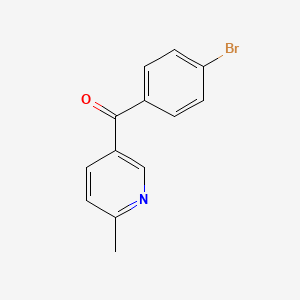
![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)
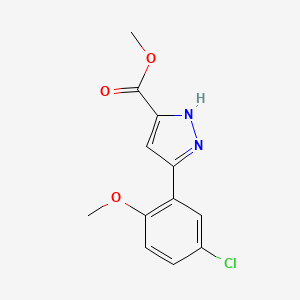
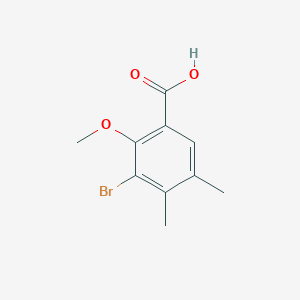

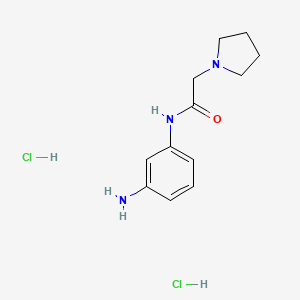
![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)
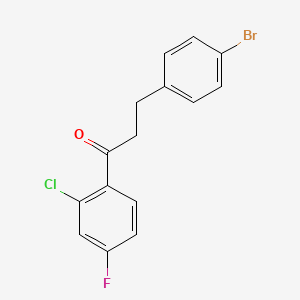
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)
